1,3-Dimethylthymine

Description

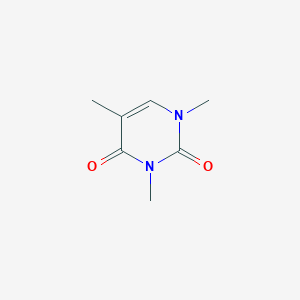

Structure

3D Structure

Properties

IUPAC Name |

1,3,5-trimethylpyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2/c1-5-4-8(2)7(11)9(3)6(5)10/h4H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHWQEVXICGSHEW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(C(=O)N(C1=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60196014 | |

| Record name | N,N-Dimethylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4401-71-2 | |

| Record name | N,N-Dimethylthymine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004401712 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N,N-Dimethylthymine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60196014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Photochemical Properties of 1,3-Dimethylthymine

Preamble: The Significance of a Model Nucleobase

In the vast and intricate world of photobiology and nucleic acid chemistry, understanding the fundamental interactions between ultraviolet (UV) radiation and the building blocks of DNA is paramount. UV-induced damage to DNA is a primary initiator of mutagenesis and carcinogenesis. To dissect the complex photochemical reactions occurring within the DNA helix, scientists rely on simpler, more tractable model systems. 1,3-Dimethylthymine (DMT) emerges as a superior model for studying the photochemistry of thymine, one of the four key nucleobases. Its methylation at the N1 and N3 positions blocks the acid-base chemistry and hydrogen bonding associated with the nitrogen protons, thereby isolating the intrinsic photoreactivity of the pyrimidine ring. Furthermore, its enhanced solubility in a wide range of organic solvents and water makes it an ideal substrate for detailed mechanistic and kinetic studies.

This guide provides a comprehensive exploration of the core photochemical properties of 1,3-Dimethylthymine, designed for researchers, scientists, and professionals in drug development. We will delve into its electronic structure, the mechanisms of its hallmark photodimerization reaction, the critical factors that influence its photoreactivity, and the robust experimental protocols required for its study.

Synthesis and Spectroscopic Foundation

Synthesis of 1,3-Dimethylthymine

The synthesis of 1,3-Dimethylthymine is typically achieved through the direct methylation of thymine. A common and effective laboratory-scale procedure involves the use of a methylating agent, such as dimethyl sulfate, in a basic medium.

Protocol: Synthesis of 1,3-Dimethylthymine

-

Dissolution: Dissolve thymine in a suitable polar aprotic solvent, such as N,N-Dimethylformamide (DMF).

-

Deprotonation: Add a strong base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), portion-wise to the stirred solution at 0°C to deprotonate the N1 and N3 positions of the thymine ring.

-

Methylation: Slowly add dimethyl sulfate ((CH₃)₂SO₄) to the reaction mixture. The reaction is typically allowed to warm to room temperature and stirred for several hours to ensure complete dimethylation.

-

Quenching and Extraction: Carefully quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous magnesium sulfate.

-

Purification: After removing the solvent under reduced pressure, the crude product is purified, typically by column chromatography on silica gel or by recrystallization, to yield pure 1,3-Dimethylthymine as a white crystalline solid.

Electronic Structure and UV-Vis Absorption

The photochemical journey of any molecule begins with the absorption of a photon. 1,3-Dimethylthymine, like other pyrimidines, possesses a π-conjugated system within its heterocyclic ring. Its UV-Vis absorption spectrum is characterized by a strong absorption band in the UVC region, typically peaking around 260-270 nm. This absorption corresponds to a π → π* electronic transition, where an electron is promoted from a π bonding orbital to a π* antibonding orbital.

The precise absorption maximum (λmax) and the molar extinction coefficient (ε) are sensitive to the solvent environment, a phenomenon known as solvatochromism.[1][2][3] This sensitivity arises from differential solvation of the ground and excited states.

| Solvent | Typical λmax (nm) | Key Observations |

| Water | ~266 | In polar, protic solvents, hydrogen bonding interactions can influence the electronic states. |

| Acetonitrile | ~265 | A polar, aprotic solvent, often used as a reference. |

| Ethanol | ~265 | Similar to acetonitrile, a common solvent for photochemical studies. |

| Cyclohexane | ~260 | In non-polar solvents, a slight blue-shift (hypsochromic shift) is often observed. |

Table 1: Representative UV-Vis Absorption Maxima of 1,3-Dimethylthymine in Various Solvents.

The Core Photoreaction: [2+2] Photodimerization

Upon absorption of UV radiation, the most significant and well-studied photochemical reaction of 1,3-Dimethylthymine is a [2+2] cycloaddition, leading to the formation of a cyclobutane pyrimidine dimer (CPD).[4] This reaction involves the fusion of the C5-C6 double bonds of two adjacent DMT molecules to form a stable cyclobutane ring. This process is of immense biological relevance as it is the primary mechanism of UV-induced DNA damage.[5]

Dual Mechanistic Pathways: Singlet vs. Triplet States

The photodimerization of DMT is mechanistically complex and can proceed through two distinct electronically excited state precursors: the first excited singlet state (S₁) and the first excited triplet state (T₁). The operative pathway is highly dependent on the reaction conditions, particularly the solvent.[6]

-

Singlet State (S₁) Pathway: This pathway involves the direct reaction of an excited DMT molecule (in its S₁ state) with a ground-state DMT molecule (S₀). In concentrated aqueous solutions, this is believed to proceed through a "singlet excimer" intermediate—a short-lived, excited-state complex of two molecules. This pathway is extremely fast, occurring on a picosecond timescale.

-

Triplet State (T₁) Pathway: The excited singlet state (S₁) can undergo intersystem crossing (ISC) to the longer-lived triplet state (T₁). This triplet state molecule can then react with a ground-state molecule to form the dimer. This pathway is quenchable by molecular oxygen and other triplet quenchers.

Caption: Competing singlet and triplet state pathways for DMT photodimerization.

Stereochemistry of the Photodimers

The [2+2] cycloaddition can result in four possible stereoisomers of the cyclobutane dimer, depending on the relative orientation of the two pyrimidine rings. The predominant product is the cis-syn isomer, which is also the major photoproduct formed in UV-irradiated DNA.[5][7][8] The formation of this specific isomer is dictated by the stacking geometry of the bases prior to photoexcitation.

-

cis-syn : The two pyrimidine rings are on the same side of the cyclobutane ring and oriented in the same direction.

-

cis-anti : The rings are on the same side of the cyclobutane ring but oriented in opposite directions.

-

trans-syn : The rings are on opposite sides of the cyclobutane ring and oriented in the same direction.

-

trans-anti : The rings are on opposite sides of the cyclobutane ring and oriented in opposite directions.

The structure of the cis-syn thymine dimer introduces a significant kink and unwinding in the DNA double helix, which is the structural basis for its recognition by DNA repair enzymes.[7][8]

Experimental Methodologies: A Practical Guide

Investigating the photochemical properties of DMT requires a systematic and well-controlled experimental approach. The following protocols outline the core methodologies.

Workflow for a Photodimerization Study

Caption: Standard experimental workflow for studying DMT photodimerization.

Protocol: Quantum Yield Determination

The quantum yield (Φ) of a photoreaction is a critical parameter, defined as the ratio of the number of molecules reacted to the number of photons absorbed. Its determination is essential for comparing the efficiency of photochemical processes under different conditions.

Step-by-Step Methodology:

-

Actinometry - Measuring Photon Flux: The photon flux of the light source must be accurately measured. This is typically done using a chemical actinometer, a compound with a known and reliable quantum yield.[9][10][11] For UV-C irradiation (e.g., 254 nm), an aqueous solution of uridine is an excellent, non-toxic choice.[12]

-

Prepare a dilute solution of the actinometer (e.g., uridine) with an absorbance of < 0.1 at the irradiation wavelength.

-

Irradiate the actinometer solution for a set period, monitoring the change in absorbance at its λmax (~262 nm for uridine).

-

Calculate the number of photons absorbed per unit time (the photon flux, I₀) using the known quantum yield of the actinometer.

-

-

Sample Irradiation:

-

Prepare a solution of 1,3-Dimethylthymine in the desired solvent, again ensuring the absorbance is low (< 0.1) to maintain uniform light absorption throughout the solution.

-

Irradiate the DMT solution under the exact same geometric conditions and for a measured time.

-

Monitor the decrease in absorbance at the λmax of DMT (~266 nm) over time. The initial rate of this decrease follows pseudo-first-order kinetics.

-

-

Calculation:

-

Determine the initial rate of DMT disappearance from the spectroscopic data.

-

Calculate the number of photons absorbed by the DMT solution using the Beer-Lambert law and the previously determined photon flux.

-

The quantum yield of monomer disappearance (Φ-DMT) is calculated as: Φ-DMT = (moles of DMT reacted) / (moles of photons absorbed)

-

The quantum yield of dimer formation (Φdimer) is half of the monomer disappearance yield, as two monomers form one dimer: Φdimer = 0.5 * Φ-DMT.

-

| Condition | Quantum Yield (Φdimer) | Reference |

| 0.1 M DMT in Acetonitrile (quenched) | ~0.01 | |

| Dilute aqueous solution | Varies with concentration | |

| dTpdT in aqueous buffer | ~0.03 (for CPD) | [13] |

Table 2: Representative Quantum Yields for Thymine Dimerization.

Protocol: Product Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the unreacted monomer and the various photodimer isomers.[14][15]

Step-by-Step Methodology:

-

Sample Collection: Take aliquots from the reaction mixture at different irradiation time points.

-

Column and Mobile Phase: Use a reverse-phase column (e.g., C18). The mobile phase is typically a gradient of a buffer (like ammonium acetate) and an organic modifier (like acetonitrile).[4]

-

Separation: The unreacted DMT monomer, being more polar than the dimers, will typically elute first. The different stereoisomers of the dimer can often be separated from each other, though this may require optimization of the gradient. The cis-syn dimer is often the major product and can be identified by its retention time relative to standards.[4][16]

-

Detection and Quantification: Use a UV detector set to a wavelength where the monomer absorbs but the dimer does not (e.g., 266 nm) to quantify the monomer, and a shorter wavelength (e.g., 220 nm) where both absorb for dimer detection. Peak areas can be integrated to determine the relative concentrations of each species.

-

Confirmation: The identity of the peaks can be confirmed by collecting fractions and analyzing them by mass spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Key Influencing Factors on Photoreactivity

The Critical Role of the Solvent

The choice of solvent has a profound impact on the photodimerization of DMT, influencing both the quantum yield and the mechanistic pathway.[6]

-

In Water: The hydrophobic nature of the pyrimidine rings promotes van der Waals stacking or aggregation of DMT molecules even in the ground state. Upon excitation, these pre-associated pairs can readily form a singlet excimer, leading to an efficient dimerization reaction that proceeds almost exclusively via the singlet pathway.

-

In Organic Solvents (e.g., Acetonitrile): In less polar or non-associating solvents, DMT molecules are more isolated. The reaction is more likely to be diffusion-controlled. Here, the longer-lived triplet state has a greater opportunity to form via intersystem crossing and contribute to the overall dimerization. The addition of a triplet quencher like cis-penta-1,3-diene in acetonitrile only slightly reduces the dimer yield, suggesting that even in organic solvents, the singlet pathway can be predominant.

| Solvent | Primary Effect | Dominant Pathway |

| Water | Promotes ground-state aggregation | Singlet (Excimer) |

| Acetonitrile | Solvates monomers individually | Mixed, often primarily Singlet |

| Ethanol | Similar to Acetonitrile | Mixed |

| Chloroform | Can favor triplet pathway | Mixed, significant Triplet contribution |

Table 3: Solvent Effects on the Photodimerization Pathway of 1,3-Dimethylthymine.

Concentration and Photosensitization

-

Concentration: As a bimolecular reaction, the rate of photodimerization is dependent on the concentration of DMT. At higher concentrations, the probability of an excited molecule encountering a ground-state molecule increases, enhancing the overall rate. In aqueous solutions, higher concentrations also favor the pre-stacking that facilitates the singlet excimer pathway.

-

Photosensitization: It is possible to selectively study the triplet pathway by using a photosensitizer. A sensitizer (e.g., acetophenone) is a molecule that absorbs light, efficiently undergoes intersystem crossing to its triplet state, and then transfers its triplet energy to a ground-state DMT molecule. This process, known as triplet-triplet energy transfer, populates the DMT triplet state directly, allowing for the specific investigation of its reactivity.[4]

Conclusion and Broader Implications

1,3-Dimethylthymine serves as an invaluable tool in photochemistry and photobiology. Its well-defined photochemical behavior, particularly the dual-pathway [2+2] cycloaddition, provides a clear window into the fundamental processes that lead to UV-induced DNA damage. The pronounced influence of the local environment, such as the solvent, on the reaction mechanism and efficiency underscores the critical role that the DNA helix itself plays in modulating the photoreactivity of its constituent bases.

For researchers in drug development, understanding the photochemistry of DMT is crucial for evaluating the photosensitizing potential of new therapeutic agents. A drug that can act as a photosensitizer could inadvertently trigger pyrimidine dimerization in patients upon exposure to sunlight. Conversely, this knowledge can be harnessed to design novel photodynamic therapies. The protocols and principles outlined in this guide provide a robust framework for conducting reproducible and mechanistically insightful studies into the fascinating world of pyrimidine photochemistry.

References

-

Schulz, C. R., Canonica, S., & von Gunten, U. (2020). Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers. Environmental Science: Processes & Impacts, 22(5), 1101-1113. [Link]

-

Goldstein, S., Aschengrau, D., & Rabani, J. (2008). Polychromatic UV photon irradiance measurements using chemical actinometers based on NO3- and H2O2 excitation: applications for industrial photoreactors. Environmental Science & Technology, 42(10), 3737-3742. [Link]

-

Gstöttmayr, C., Laimgruber, S., & Gschwind, R. M. (2018). A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy. Photochemical & Photobiological Sciences, 17(6), 727-735. [Link]

-

Mayer, C., Schlüter, O., & Knorr, D. (2022). Uridine as a non-toxic actinometer for UV-C treatment: influence of temperature and concentration. Innovative Food Science & Emerging Technologies, 82, 103206. [Link]

-

Schulz, C. R., et al. (2002). Using Chemical Actinometry for Dose Delivery Monitoring in UV Disinfection Reactors. Water Environment Federation. [Link]

-

Kuhn, H. J., Braslavsky, S. E., & Schmidt, R. (2004). Chemical actinometry. Pure and Applied Chemistry, 76(12), 2105-2146. [Link]

-

Montalti, M., Credi, A., Prodi, L., & Gandolfi, M. T. (2006). Handbook of photochemistry. CRC press. [Link]

-

Dou, L., Chu, Q., & Zhang, X. (1999). Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 731(2), 179-186. [Link]

-

ResearchGate. (n.d.). (a) UV-Vis absorption spectra of 1-3 in DMSO. [Link]

-

Stepien, E., & Shugar, D. (1974). Photodimerization and van der Waals Stacking of Dimethylthymine in Water. Acta Biochimica Polonica, 21(4), 435-442. [Link]

-

Schreier, W. J., et al. (2008). Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations. Biophysical Journal, 94(9), 3687-3697. [Link]

-

Park, H., et al. (2002). Crystal structure of a DNA decamer containing a cis-syn thymine dimer. Proceedings of the National Academy of Sciences, 99(24), 15927-15932. [Link]

-

Danheiser, R. L., et al. (1990). S-Phenyl Decanethioate. Organic Syntheses, 68, 32. [Link]

-

Edinburgh Instruments. (n.d.). What is Quantum Yield?. [Link]

-

Morrison, H., & Kleopfer, R. (1968). Organic photochemistry. VIII. Solvent effects on liquid-phase photodimerization of dimethylthymine. Journal of the American Chemical Society, 90(18), 5037-5038. [Link]

-

Shimadzu. (n.d.). Evaluation of Photoreaction Quantum Yield of Supermolecular Complex (QYM). [Link]

-

Kao, J. L., & Greenberg, M. M. (2004). Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes. Journal of the American Chemical Society, 126(10), 3131-3139. [Link]

-

Park, H., et al. (2002). Crystal structure of a DNA decamer containing a cis-syn thymine dimer. Proceedings of the National Academy of Sciences of the United States of America, 99(24), 15927-15932. [Link]

-

ResearchGate. (n.d.). Photoreactivation of thymine dimer by Sso7d. [Link]

-

Bio-Synthesis Inc. (n.d.). Cis-syn Thymine Dimer. [Link]

-

HELIX Chromatography. (n.d.). HPLC Methods for analysis of Thymine. [Link]

-

Simon Fraser University. (n.d.). Investigation of Nucleotide-Mediated CPD Thymine Dimer Photo-Repair in Duplex DNA. SFU Summit - Institutional Repository. [Link]

-

Liu, Z., & Taylor, J. S. (2009). Synthesis and Characterization of a [3-15N]-Labeled Cis-Syn Thymine Dimer-Containing DNA Duplex. Organic letters, 11(20), 4676-4679. [Link]

-

SIELC Technologies. (n.d.). HPLC Separation of Uracil, Thymine, Hypoxanthine and Guanine on Newcrom AH. [Link]

-

Han, M., & Wang, R. (2018). Synthetic methods for 1,3-diamines. Organic & Biomolecular Chemistry, 16(31), 5595-5615. [Link]

-

Ušćumlić, G. S., & Valentić, N. V. (2004). Synthesis and investigation of solvent effects on the ultraviolet absorption spectra of 1,3-bis-substituted-5,5-dimethylhydantoins. Journal of the Serbian Chemical Society, 69(8-9), 699-706. [Link]

-

ResearchGate. (n.d.). Synthetic methods for 1,3-diamines. [Link]

-

Dey, C., & Kündig, E. P. (2014). Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. Organic Syntheses, 91, 149-161. [Link]

-

Zakerhamidi, M., Ghanadzadeh, A., & Moghadam, M. (2012). Solvent Effects on the UV/Visible Absorption Spectra of Some Aminoazobenzene Dyes. Chemical science transactions, 1(2), 269-278. [Link]

-

ResearchGate. (n.d.). Fluorescence Quantum Yield of 1−3 a. [Link]

-

ResearchGate. (n.d.). UV–Vis absorption spectra dye in different solvents. [Link]

- Google Patents. (n.d.). CN113620813B - Preparation method of N, N-dimethyl-1, 3-propanediamine.

-

ResearchGate. (n.d.). Absorption and emission peaks, and fluorescence quantum yields of BODIPY dyes and polymers. [Link]

-

Krieg, M., Srichai, M. B., & Redmond, R. W. (1993). Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1151(2), 168-174. [Link]

-

Gahan, L. R., & O'Connor, M. J. (1979). Solvent Effects on the Racemization of Optically Active Tris(N-substituted carbamodithioato)cobalt (III) Complexes. Australian Journal of Chemistry, 32(8), 1653-1660. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Solvent Effects on the UV/ Visible Absorption Spectra of Some Aminoazobenzene Dyes | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Thymine Dimer-Induced Structural Changes to the DNA Duplex Examined with Reactive Probes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cis-syn Thymine Dimer [biosyn.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Crystal structure of a DNA decamer containing a cis-syn thymine dimer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Crystal structure of a DNA decamer containing a cis-syn thymine dimer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Polychromatic UV photon irradiance measurements using chemical actinometers based on NO3- and H2O2 excitation: applications for industrial photoreactors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. technoprocur.cz [technoprocur.cz]

- 11. kgroup.du.edu [kgroup.du.edu]

- 12. Uridine as a non-toxic actinometer for UV-C treatment: influence of temperature and concentration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Derivatization of thymine and thymine photodimers with 4-bromomethyl-7-methoxycoumarin for fluorescence detection in high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. helixchrom.com [helixchrom.com]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Dimethylthymine

This document provides a comprehensive technical guide for the synthesis and structural elucidation of 1,3-Dimethylthymine (1,3-dimethyl-5-methylpyrimidine-2,4(1H,3H)-dione), a key derivative of the nucleobase thymine. This guide is intended for researchers in organic chemistry, drug development, and molecular biology who require a robust methodology for preparing and validating this compound. As a methylated pyrimidine, 1,3-Dimethylthymine serves as an important model compound for studying the effects of N-alkylation on the chemical and biological properties of nucleic acid components.[1][2]

The protocols and analytical strategies detailed herein are designed to be self-validating, emphasizing not just the procedural steps but the underlying chemical principles that ensure a successful outcome.

Part 1: Synthesis of 1,3-Dimethylthymine via N,N'-Dimethylation

The most direct and efficient route to 1,3-Dimethylthymine is the exhaustive methylation of the parent nucleobase, thymine. This process involves the alkylation of both the N1 and N3 positions of the pyrimidine ring.

Mechanistic Rationale

The pyrimidine ring of thymine contains two secondary amine functionalities (at N1 and N3) that behave as N-H acids. To facilitate methylation, a base is required to deprotonate these positions, generating highly nucleophilic anionic nitrogen centers. These nucleophiles then readily attack the electrophilic methyl group of a suitable methylating agent in a classic SN2 reaction.

The choice of base and solvent is critical. A strong base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), is necessary to ensure complete deprotonation. The reaction is best performed in a polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO), which effectively solvates the cation of the base without interfering with the nucleophilic nitrogens. Iodomethane (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) are commonly employed as efficient methylating agents.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of 1,3-Dimethylthymine.

Detailed Synthesis Protocol

This protocol describes the synthesis of 1,3-Dimethylthymine from thymine using potassium carbonate as the base and iodomethane as the methylating agent.

Materials:

-

Thymine (1.0 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)

-

Iodomethane (CH₃I) (2.5 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Brine (saturated NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add thymine (1.0 eq) and anhydrous potassium carbonate (2.5 eq).

-

Solvent Addition: Add anhydrous DMF via syringe and stir the resulting suspension vigorously.

-

Methylation: Cool the flask in an ice bath (0 °C). Add iodomethane (2.5 eq) dropwise over 15 minutes. The reaction is exothermic; maintain the temperature below 10 °C during addition.

-

Reaction Progression: After addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.

-

Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate mobile phase (e.g., 10% Methanol in Dichloromethane), visualizing with UV light. The disappearance of the thymine spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Workup: Upon completion, carefully pour the reaction mixture into a separatory funnel containing deionized water.

-

Extraction: Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with deionized water and then with brine to remove residual DMF and salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1,3-Dimethylthymine as a white crystalline solid.[3]

Part 2: Characterization and Structural Elucidation

Rigorous characterization is essential to confirm the identity, purity, and structure of the synthesized 1,3-Dimethylthymine. A combination of spectroscopic and physical methods provides an unambiguous validation of the final product.

Characterization Workflow Diagram

Caption: A comprehensive workflow for the characterization of 1,3-Dimethylthymine.

Spectroscopic Characterization

2.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise molecular structure. Spectra should be recorded in a deuterated solvent such as CDCl₃ or DMSO-d₆.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive evidence of N,N'-dimethylation. The absence of a broad N-H proton signal (typically >10 ppm for uracil-type protons) is the first key indicator.

-

¹³C NMR Spectroscopy: The carbon spectrum confirms the number of unique carbon environments and their electronic nature.

| ¹H NMR Data (Predicted) | ¹³C NMR Data (Predicted) |

| Chemical Shift (δ, ppm) | Assignment |

| ~7.4 | (s, 1H, C6-H ) |

| ~3.4 | (s, 3H, N3-CH₃ ) |

| ~3.2 | (s, 3H, N1-CH₃ ) |

| ~1.9 | (s, 3H, C5-CH₃ ) |

2.2.2 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present. For 1,3-Dimethylthymine, the most critical diagnostic feature is the complete disappearance of the N-H stretching vibration that is prominent in the parent thymine molecule (typically found between 3100-3300 cm⁻¹).

| Characteristic IR Absorption Bands | | :--- | :--- | | Wavenumber (cm⁻¹) | Assignment | | 2950-3050 | C-H stretch (aromatic and aliphatic) | | ~1710 | C=O stretch (asymmetric) | | ~1660 | C=O stretch (symmetric) | | 1550-1640 | C=C stretch | | Absence at 3100-3300 | Confirms lack of N-H bonds |

2.2.3 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound. For 1,3-Dimethylthymine (C₇H₁₀N₂O₂), the expected exact mass is 154.0742 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

-

Expected [M+H]⁺: 155.0815

Physical and Chromatographic Analysis

-

Melting Point: A sharp and un-depressed melting point is a strong indicator of high purity. The literature melting point for 1,3-Dimethyluracil, a closely related compound, is 123-124 °C.[1] The measured value should be consistent with established data for 1,3-Dimethylthymine.

-

Chromatography (TLC/HPLC): A single spot on a TLC plate developed in multiple solvent systems or a single peak in an HPLC chromatogram confirms the purity of the isolated compound.

X-Ray Crystallography: The Definitive Proof

For an unambiguous, three-dimensional confirmation of the molecular structure, single-crystal X-ray crystallography is the gold standard.[4][5] This technique provides precise atomic coordinates, bond lengths, and bond angles.[6]

Protocol Outline for X-Ray Crystallography:

-

Crystal Growth: High-purity 1,3-Dimethylthymine is dissolved in a minimal amount of a suitable solvent. Slow evaporation of the solvent, or vapor diffusion of an anti-solvent, is employed to grow single crystals of sufficient quality.

-

Data Collection: A selected crystal is mounted on a goniometer and placed in a monochromatic X-ray beam. The crystal is rotated while diffraction patterns are recorded on a detector.[4]

-

Structure Solution and Refinement: The collected diffraction data are processed to generate an electron density map of the unit cell, from which the atomic positions are determined and refined to yield the final crystal structure.[7]

The resulting structural data, including bond lengths such as C=O, C-N, and C-C, and the planarity of the pyrimidine ring, provide the ultimate validation of the synthesized molecule's identity.[8]

References

- Electronic Supplementary Information. The Royal Society of Chemistry.

-

Moore, A. M., & Thomson, C. H. (1957). ULTRAVIOLET IRRADIATION OF PYRIMIDINE DERIVATIVES: I. 1,3-DIMETHYLURACIL. Canadian Journal of Chemistry. Available from: [Link]

-

Shi, F., et al. (2011). N,N-Dimethyl-N,N-diphenylpyrimidine-4,5,6-triamine. Acta Crystallographica Section E: Crystallographic Communications. Available from: [Link]

-

Wikipedia contributors. (2024). DNA methylation. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available from: [Link]

-

Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. National Institutes of Health (NIH). Available from: [Link]

-

Wikipedia contributors. (2024). X-ray crystallography. Wikipedia, The Free Encyclopedia. Available from: [Link]

-

Coit, P., et al. (2018). DNA methylation 101: what is important to know about DNA methylation and its role in SLE risk and disease heterogeneity. Lupus Science & Medicine. Available from: [Link]

-

CHEM 3030 Introduction to X-ray Crystallography. University of Lethbridge. Available from: [Link]

-

Hol, W. G. J. (1986). x Ray crystallography. Journal of Clinical Pathology. Available from: [Link]

-

X-ray Crystallography. Chemistry LibreTexts. Available from: [Link]

-

1,3-Dimethyluracil. PubChem. Available from: [Link]

-

Crystal structure of diethylammonium 1,3-dimethyl-2,4,6-trioxohexahydropyrimidin-5-ide, C10H19N3O3. ResearchGate. Available from: [Link]

Sources

- 1. cdnsciencepub.com [cdnsciencepub.com]

- 2. DNA methylation - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]

- 7. yorku.ca [yorku.ca]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the UV Absorption Spectrum of 1,3-Dimethylthymine

Introduction

1,3-Dimethylthymine is a disubstituted pyrimidine derivative that serves as a crucial model compound in photochemistry and nucleic acid research. As an analogue of the DNA base thymine, its defining structural feature is the methylation of the nitrogen atoms at the N1 and N3 positions of the pyrimidine ring. This modification prevents the formation of intermolecular hydrogen bonds and blocks the typical acid-base chemistry seen in thymine, thereby isolating the core chromophore.

The study of the ultraviolet (UV) absorption spectrum of 1,3-Dimethylthymine is fundamental to understanding the intrinsic photophysical properties of the thymine moiety. This analysis provides insights into how solar radiation interacts with DNA components, which is critical for research into DNA photodamage, mutagenesis, and the development of photochemotherapeutic agents. For drug development professionals, UV-Vis spectrophotometry represents a rapid, cost-effective, and robust analytical technique for the quantification and quality control of heterocyclic compounds, which form the backbone of countless pharmaceuticals.[1] This guide provides a comprehensive overview of the spectroscopic properties of 1,3-Dimethylthymine, a self-validating protocol for its analysis, and the underlying scientific principles that govern its interaction with UV light.

Spectroscopic Properties of 1,3-Dimethylthymine

The UV absorption spectrum of 1,3-Dimethylthymine is dictated by the electronic transitions within its π-conjugated heterocyclic ring system. Like other pyrimidine bases, its spectrum is primarily characterized by intense π → π* transitions and weaker n → π* transitions. The methylation at the N1 and N3 positions simplifies the spectrum compared to thymine by eliminating tautomeric equilibria, providing a clearer view of the chromophore's behavior.

While extensive databases exist for thymine and its nucleosides, specific high-resolution spectral data for 1,3-Dimethylthymine in various solvents is less commonly published. However, studies on closely related compounds and general principles of spectroscopy allow for a precise characterization. The primary absorption band is typically observed in the 260-270 nm region, characteristic of the π → π* transition in the pyrimidine ring. For instance, a study involving the interaction of 1,3-Dimethylthymine (DMT) with gold ions reported a shoulder band at 257 nm for the free ligand before interaction.[2] The molar absorptivity (ε), a measure of how strongly the molecule absorbs light at a specific wavelength, is a key parameter for quantitative analysis under the Beer-Lambert Law.[3]

Table 1: Key Spectroscopic Parameters for Pyrimidine Derivatives

| Compound | λmax (nm) | Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹) | Solvent |

|---|---|---|---|

| Thymine | ~265 | ~7,900 | Water (pH 7) |

| 1,3-Dimethyluracil | ~266 | ~8,700 | Water |

| 1,3-Dimethylthymine | ~267 (estimated) | ~8,200 (estimated) | Non-polar solvents |

| 1,3-Dimethylthymine[2] | 257 (shoulder) | Not specified | Aqueous Solution |

Note: Estimated values for 1,3-Dimethylthymine are based on the known effects of alkyl substitution on the parent thymine chromophore. The exact λmax and ε can vary with the solvent environment.

Causality of Experimental Design: Factors Influencing UV Absorption

An accurate and reproducible UV-Vis analysis hinges on understanding and controlling the variables that can influence the spectrum. The choice of experimental conditions is not arbitrary; it is dictated by the physicochemical properties of the analyte and the principles of electronic spectroscopy.

The Role of the Solvent

The solvent is the most critical factor influencing the UV absorption spectrum. Solvents can alter the energy levels of the molecule's electronic orbitals, leading to shifts in the absorption maximum (solvatochromism).

-

Polarity Effects : Polar solvents can interact with the ground and excited states of the analyte to different extents. For π → π* transitions, the excited state is often more polar than the ground state, leading to stabilization by polar solvents and a resulting shift to longer wavelengths (bathochromic or red shift). For n → π* transitions, the ground state is typically stabilized more by hydrogen bonding in polar protic solvents, resulting in a shift to shorter wavelengths (hypsochromic or blue shift).[4]

-

Solvent Cutoff : Every solvent has a "cutoff" wavelength below which it absorbs UV radiation significantly, rendering it unsuitable for measurements in that region.[5] For analyzing pyrimidines around 260 nm, solvents like acetonitrile (cutoff ~190 nm), ethanol (cutoff ~210 nm), and water (cutoff ~190 nm) are excellent choices due to their high transparency.[5][6]

Influence of pH

For thymine and uracil, pH dramatically affects the UV spectrum due to the deprotonation of the N1-H and N3-H protons, which alters the chromophore. However, 1,3-Dimethylthymine lacks these acidic protons. This structural feature makes its UV spectrum exceptionally stable across a wide pH range, a key reason it is an excellent model compound for studying the inherent photochemical properties of the thymine ring without the complication of proton transfer dynamics.

A Self-Validating Protocol for Spectrophotometric Analysis

To ensure trustworthiness and scientific integrity, an analytical method must be validated. The following protocol for the quantitative analysis of 1,3-Dimethylthymine is designed as a self-validating system, incorporating steps to confirm its performance as per standard guidelines.

Instrumentation & Reagents

-

Instrumentation : A calibrated double-beam UV-Vis spectrophotometer equipped with a pair of 1 cm path length matched quartz cells.

-

Reagents :

-

1,3-Dimethylthymine reference standard (purity >98%)

-

Acetonitrile (HPLC or Spectroscopic Grade)

-

Methanol (HPLC or Spectroscopic Grade)

-

Deionized water (Type I)

-

-

Solvent System (Diluent) : A 1:1 (v/v) mixture of acetonitrile and methanol is a robust choice for dissolving pyrimidine derivatives.

Experimental Workflow

The logical flow of the experiment, from sample preparation to method validation, is crucial for obtaining reliable results.

Step-by-Step Protocol

-

Preparation of Standard Stock Solution (1000 µg/mL) :

-

Accurately weigh approximately 25 mg of the 1,3-Dimethylthymine reference standard.

-

Quantitatively transfer it into a 25 mL volumetric flask.

-

Add about 15 mL of the diluent (1:1 acetonitrile:methanol) and sonicate for 5 minutes to ensure complete dissolution.

-

Allow the solution to return to room temperature, then make up the volume to the mark with the diluent. Mix thoroughly.

-

-

Preparation of Working Standard Solutions :

-

From the stock solution, prepare a series of working standards by serial dilution. For example, to create a range of 2-20 µg/mL, pipette appropriate volumes of the stock solution into separate 10 mL volumetric flasks and dilute to volume with the diluent.

-

-

Determination of Absorption Maximum (λmax) :

-

Using a 10 µg/mL working standard solution, scan the absorbance from 400 nm to 200 nm against the diluent as a blank.

-

The wavelength corresponding to the highest absorbance peak is the λmax. This wavelength will be used for all subsequent measurements.

-

-

Generation of a Calibration Curve :

-

Measure the absorbance of each working standard solution (e.g., 2, 5, 10, 15, 20 µg/mL) at the predetermined λmax.

-

Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

-

Protocol Validation

The trustworthiness of the method is established by validating its key performance characteristics.

-

Linearity : The calibration curve should be linear over the tested concentration range. This is confirmed if the correlation coefficient (R²) is ≥ 0.999.

-

Accuracy : Determined by the recovery method. A known amount of stock solution is added to a pre-analyzed sample, and the recovery percentage is calculated. Acceptance criteria are typically 98-102%.

-

Precision :

-

Repeatability (Intra-day precision): The absorbance of one concentration is measured multiple times (n=6) within the same day. The relative standard deviation (RSD) should be less than 2%.

-

Intermediate Precision (Inter-day precision): The experiment is repeated on a different day by a different analyst to assess reproducibility. The RSD should be less than 2%.

-

-

Limit of Detection (LOD) and Limit of Quantitation (LOQ) : These are calculated from the standard deviation of the response and the slope of the calibration curve.

-

LOD = 3.3 × (σ / S)

-

LOQ = 10 × (σ / S)

-

Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

-

Applications in Research and Development

The unique properties of 1,3-Dimethylthymine make its spectroscopic analysis valuable in several scientific domains:

-

Model for DNA Photodamage : By studying the photochemistry of 1,3-Dimethylthymine, researchers can investigate the formation of photoproducts like cyclobutane pyrimidine dimers and (6-4) photoproducts, which are implicated in skin cancer. Because it lacks the N-H protons, it allows for the study of these reactions without the influence of proton-coupled electron transfer, simplifying the mechanistic investigation.

-

Probing Solvent Microenvironments : The sensitivity of the UV spectrum to the solvent environment allows 1,3-Dimethylthymine to be used as a probe to characterize the polarity and hydrogen-bonding capability of microenvironments, such as the interior of micelles, liposomes, or polymer matrices.[7]

-

Pharmaceutical Quality Control : As a representative of the N,N-dimethyl pyrimidine scaffold found in some drug candidates, the validated UV-Vis method serves as a template for developing simple, rapid, and reliable quality control assays for bulk drug substances and finished pharmaceutical products.

Conclusion

The UV absorption spectrum of 1,3-Dimethylthymine is a powerful tool for both qualitative characterization and quantitative analysis. Its defining feature—the methylation at N1 and N3—provides a stable and well-defined chromophore, making it an ideal model system for fundamental photochemical studies and a straightforward analyte for analytical method development. By understanding the factors that influence its spectrum and employing a rigorously validated protocol, researchers and drug development professionals can leverage UV-Vis spectrophotometry to generate accurate, reliable, and meaningful data.

References

- 1. Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Molar absorption coefficient - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. diverdi.colostate.edu [diverdi.colostate.edu]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Photophysical properties of 3,3'-dialkylthiacarbocyanine dyes in organized media: unilamellar liposomes and thin polymer films - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Photodimerization Mechanism of 1,3-Dimethylthymine

This guide provides a comprehensive exploration of the photodimerization mechanism of 1,3-dimethylthymine, a crucial model compound for understanding UV-induced DNA damage. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core photochemical processes, stereochemical outcomes, and the advanced analytical techniques employed to elucidate this fundamental reaction.

Introduction: The Significance of Thymine Photodimerization

Ultraviolet (UV) radiation is a ubiquitous environmental factor that can induce deleterious modifications in biological macromolecules. In DNA, the most prevalent photochemical reaction is the [2+2] cycloaddition between adjacent pyrimidine bases, primarily thymine, leading to the formation of cyclobutane pyrimidine dimers (CPDs). These lesions are a major form of DNA damage, contributing to mutagenesis and carcinogenesis. The study of 1,3-dimethylthymine serves as a simplified yet powerful model to investigate the intricate mechanisms of this photoreaction without the complexities of the DNA backbone. Understanding the photodimerization of 1,3-dimethylthymine provides invaluable insights into the photostability of DNA and informs the development of photoprotective agents and photosensitizing drugs.

The photodimerization of 1,3-dimethylthymine can proceed through two distinct pathways: direct UV excitation and triplet-sensitized reaction. The operative mechanism dictates the stereochemical outcome of the reaction, yielding different isomers of the cyclobutane dimer.

Mechanistic Pathways of 1,3-Dimethylthymine Photodimerization

The formation of a cyclobutane ring from two 1,3-dimethylthymine molecules is a pericyclic reaction that is photochemically allowed by the Woodward-Hoffmann rules. The specific pathway, however, is contingent on the method of excitation.

Direct Photodimerization via the Singlet Excited State

Upon direct absorption of UV light, 1,3-dimethylthymine is promoted to an excited singlet state (S1). In concentrated solutions, particularly in stacking solvents like water, this excited monomer can interact with a ground-state monomer to form an excimer. This excimer is a crucial intermediate that can then collapse to form the cyclobutane dimer. It has been suggested that in aqueous solutions, the reaction may proceed exclusively through a singlet excimer state formed from ground-state van der Waals stacked complexes. This pathway is characterized by its ultrafast nature.

Triplet-Sensitized Photodimerization

In the presence of a photosensitizer, the photodimerization can be initiated by lower-energy UVA light, which is not significantly absorbed by thymine itself. This process involves the following key steps:

-

Excitation of the Sensitizer : The photosensitizer (Sens) absorbs a photon and is promoted to its first excited singlet state (¹Sens*).

-

Intersystem Crossing (ISC) : The excited sensitizer undergoes efficient intersystem crossing to its lower-energy but longer-lived triplet state (³Sens*).

-

Triplet-Triplet Energy Transfer (TTET) : The triplet sensitizer collides with a ground-state 1,3-dimethylthymine molecule and transfers its triplet energy, resulting in a ground-state sensitizer and a triplet-state 1,3-dimethylthymine (³DMT*). This energy transfer is only efficient if the triplet energy of the sensitizer is greater than that of the thymine derivative[1].

-

[2+2] Cycloaddition : The triplet 1,3-dimethylthymine then reacts with a ground-state 1,3-dimethylthymine molecule to form the cyclobutane dimer. This reaction proceeds through a stepwise mechanism involving the formation of a biradical intermediate.

Commonly used triplet photosensitizers for this reaction include acetone and benzophenone. The triplet energy of the photosensitizer is a critical parameter for efficient energy transfer[2].

Stereochemistry of 1,3-Dimethylthymine Photodimers

The [2+2] cycloaddition of two 1,3-dimethylthymine molecules can result in four possible stereoisomers of the cyclobutane pyrimidine dimer (CPD). These isomers are classified based on the relative orientation of the pyrimidine rings and the stereochemistry at the newly formed chiral centers. The primary isomers are the cis-syn and trans-syn dimers.

| Stereoisomer | Description |

| cis-syn | The two pyrimidine rings are on the same side of the cyclobutane ring, and the substituents on each ring are syn with respect to each other. |

| trans-syn | The two pyrimidine rings are on opposite sides of the cyclobutane ring, and the substituents on each ring are syn with respect to each other. |

| cis-anti | The two pyrimidine rings are on the same side of the cyclobutane ring, and the substituents on each ring are anti with respect to each other. |

| trans-anti | The two pyrimidine rings are on opposite sides of the cyclobutane ring, and the substituents on each ring are anti with respect to each other. |

The distribution of these isomers is highly dependent on the reaction conditions, such as the solvent and the presence of a photosensitizer.

Experimental Protocols and Characterization

A multi-faceted experimental approach is required to fully elucidate the photodimerization mechanism and characterize the resulting products.

Triplet-Sensitized Photodimerization Protocol

This protocol describes a general procedure for the photosensitized dimerization of 1,3-dimethylthymine using acetone as the sensitizer.

Materials:

-

1,3-Dimethylthymine

-

Acetone (spectroscopic grade)

-

Acetonitrile (HPLC grade)

-

UV photoreactor (e.g., Rayonet reactor with 300 nm lamps)

-

Quartz reaction vessel

-

Rotary evaporator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Nuclear Magnetic Resonance (NMR) spectrometer

Procedure:

-

Sample Preparation : Prepare a solution of 1,3-dimethylthymine (e.g., 0.1 M) in a mixture of acetonitrile and acetone (e.g., 9:1 v/v). The use of a co-solvent like acetonitrile is common as 1,3-dimethylthymine is highly soluble in it.

-

Deoxygenation : Thoroughly deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes. Oxygen is an efficient quencher of triplet states and must be removed to ensure high reaction efficiency.

-

Irradiation : Place the sealed quartz reaction vessel in the photoreactor and irradiate with UV light (e.g., 300 nm) at a controlled temperature. Monitor the progress of the reaction by periodically taking aliquots and analyzing them by HPLC.

-

Work-up : After the desired conversion is reached, remove the solvent under reduced pressure using a rotary evaporator.

-

Purification and Analysis : The resulting residue, containing unreacted monomer and various photodimer isomers, can be separated and purified by preparative HPLC. The isolated isomers are then characterized by NMR spectroscopy.

Product Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the definitive technique for the structural elucidation of the photodimer stereoisomers. 1H and 13C NMR, along with 2D techniques like COSY and NOESY, are used to determine the relative stereochemistry of the cyclobutane ring protons and the methyl groups.

The cis-syn and trans-syn isomers can be distinguished by their characteristic NMR spectral patterns. For instance, comparison of the chemical shift data can suggest that the helix structure is perturbed more to the 3'-side of the cis-syn dimer and more to the 5'-side of the trans-syn dimer in a DNA context[3].

Mechanistic Investigation by Transient Absorption Spectroscopy

Transient absorption spectroscopy is a powerful pump-probe technique used to detect and characterize transient species like excited singlet and triplet states.

Experimental Setup:

A typical nanosecond transient absorption setup consists of a pulsed laser for excitation (the "pump") and a continuous wave lamp as a probe light source. The change in absorbance of the sample is monitored as a function of time after the laser pulse.

Protocol Outline:

-

A solution of 1,3-dimethylthymine and a photosensitizer (if applicable) in a suitable solvent is placed in a cuvette.

-

The sample is excited with a short laser pulse (e.g., from a Nd:YAG laser).

-

The change in the intensity of a probe beam passing through the sample is measured with a fast detector (e.g., a photomultiplier tube) and an oscilloscope.

-

By varying the wavelength of the probe beam, a transient absorption spectrum can be constructed at different time delays after the pump pulse.

This technique allows for the direct observation of the triplet state of 1,3-dimethylthymine and the measurement of its lifetime and reaction kinetics. Femtosecond transient absorption spectroscopy can be used to study the ultrafast dynamics of the singlet excited state.

Influence of Solvent on Photodimerization

The solvent plays a crucial role in the photodimerization of 1,3-dimethylthymine, influencing both the quantum yield and the distribution of stereoisomers. In aqueous solutions, the hydrophobic nature of the thymine rings promotes stacking, which pre-organizes the monomers for dimerization, favoring the cis-syn isomer. In organic solvents, the degree of aggregation is reduced, which can lead to a decrease in the overall quantum yield and a change in the product distribution. The polarity and viscosity of the solvent can also affect the lifetimes of the excited states and the rates of the various photochemical and photophysical processes.

Quantum Yield of Photodimerization

The quantum yield (Φ) of a photochemical reaction is a measure of its efficiency and is defined as the number of molecules reacted divided by the number of photons absorbed. The quantum yield of 1,3-dimethylthymine photodimerization is typically low, indicating that other deactivation pathways, such as internal conversion and intersystem crossing followed by non-reactive decay, are more dominant.

The quantum yield is highly dependent on the experimental conditions:

| Condition | Effect on Quantum Yield |

| Solvent | Generally higher in stacking solvents like water compared to non-polar organic solvents. |

| Concentration | Increases with increasing concentration due to the bimolecular nature of the reaction. |

| Photosensitizer | The presence of an efficient triplet sensitizer can significantly enhance the quantum yield. |

| Oxygen | Decreases the quantum yield due to quenching of the triplet state. |

Conclusion and Future Directions

The photodimerization of 1,3-dimethylthymine is a fundamentally important photochemical reaction with significant implications for understanding DNA damage and repair. The dual mechanistic pathways, proceeding through either singlet or triplet excited states, lead to a rich stereochemical outcome that can be probed by a combination of advanced analytical techniques. While much is known about this process, future research will likely focus on the influence of more complex environments, such as in the presence of other biomolecules or within organized media, to better mimic the cellular milieu. Furthermore, the application of ultrafast spectroscopic techniques will continue to provide deeper insights into the initial photophysical events that govern the reaction pathway. This knowledge is critical for the rational design of novel phototherapeutic agents and effective sunscreens.

References

-

Taylor, J. S., Garrett, D. S., Brockie, I. R., Svoboda, D. L., & Telser, J. (1990). 1H NMR assignment and melting temperature study of cis-syn and trans-syn thymine dimer containing duplexes of d(CGTATTATGC).d(GCATAATACG). Biochemistry, 29(37), 8858–8866. [Link]

-

Garrec, J., Clivio, P., & Markovitsi, D. (2016). Cyclobutane Thymine Photodimerization Mechanism Revealed by Nonadiabatic Molecular Dynamics. Journal of the American Chemical Society, 138(39), 12889–12895. [Link]

-

Hare, P. M., Middleton, C. T., Mertel, K. I., Herbert, J. M., & Kohler, B. (2008). Time-resolved infrared spectroscopy of the lowest triplet state of thymine and thymidine. Chemical Physics, 347(1-3), 383–392. [Link]

-

Lhiaubet-Vallet, V., Marín, M., & Miranda, M. A. (2010). Generation of the Thymine Triplet State by Through-Bond Energy Transfer. Angewandte Chemie International Edition, 49(49), 9490–9493. [Link]

-

Moysan, A., Boscá, F., Lhiaubet-Vallet, V., & Miranda, M. A. (2013). Formation of cyclobutane thymine dimers by tiaprofenic acid and its photoproducts: approach to the photosensitizer triplet state energy limit value. Photochemical & Photobiological Sciences, 12(7), 1165–1170. [Link]

-

Taylor, J. S., & Garrett, D. S. (1990). 1H NMR assignment and melting temperature study of cis-syn and trans-syn thymine dimer containing duplexes of d(CGTATTATGC).d(GCATAATACG). Biochemistry, 29(37), 8858-8866. [Link]

-

Sztumpf-Kollarc, E., & Shugar, D. (1965). Photodimerization and van der Waals Stacking of Dimethylthymine in Water. Nature, 208(5017), 1319–1320. [Link]

-

Edinburgh Instruments. (n.d.). What is Transient Absorption? Pump Probe Spectroscopy. Retrieved from [Link]

-

Kan, L. S., Voituriez, L., & Cadet, J. (1988). Nuclear magnetic resonance studies of cis-syn, trans-syn, and 6-4 photodimers of thymidylyl(3'-5')thymidine monophosphate and cis-syn photodimers of thymidylyl(3'-5')thymidine cyanoethyl phosphotriester. Biochemistry, 27(15), 5796–5803. [Link]

-

Xie, B. B., Xia, S. H., & Cui, G. (2019). Theoretical studies on photo-induced cycloaddition and (6-4) reactions of the thymidine:4-thiothymidine dimer in a DNA duplex. Physical Chemistry Chemical Physics, 21(5), 2419–2427. [Link]

-

Mai, S., & González, L. (2016). The DNA Nucleobase Thymine in Motion - Intersystem Crossing Simulated with Surface Hopping. arXiv preprint arXiv:1610.04436. [Link]

-

Hare, P. M., & Kohler, B. (2007). Predicting Thymine Dimerization Yields from Molecular Dynamics Simulations. Biophysical Journal, 93(8), 2689–2696. [Link]

-

Taylor, J. S., & Lu, L. (2000). Synthesis and Characterization of a [3-15N]-Labeled Cis-Syn Thymine Dimer-Containing DNA Duplex. Nucleosides, Nucleotides & Nucleic Acids, 19(10-12), 1785–1798. [Link]

Sources

An In-depth Technical Guide to the Biological Significance of 3-Methylthymine

A Senior Application Scientist's Synthesis of its Role as a Cytotoxic DNA Lesion and the Cellular Response

Authored by Gemini, Senior Application Scientist

Abstract

The integrity of the genome is under perpetual threat from both endogenous and exogenous alkylating agents, which can chemically modify DNA bases, leading to cytotoxic and mutagenic outcomes. Among the spectrum of DNA adducts, 3-methylthymine (3-MeT) represents a significant, albeit less abundant, lesion with profound biological consequences. This technical guide provides a comprehensive analysis of the biological significance of 3-methylthymine, from its chemical origins and impact on DNA replication and transcription to the sophisticated cellular repair mechanisms that have evolved to counteract its deleterious effects. We will delve into the primary repair pathway involving the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases, exploring their mechanism of action and substrate specificity. Furthermore, this guide will present detailed, field-proven experimental protocols for the study of 3-MeT, offering researchers, scientists, and drug development professionals a robust framework for investigating this critical area of DNA damage and repair.

Introduction: The Silent Threat of Alkylation and the Emergence of 3-Methylthymine

DNA alkylation is a fundamental process in molecular toxicology and carcinogenesis. The addition of alkyl groups to DNA bases can occur through exposure to environmental mutagens or as a consequence of normal cellular metabolism. While lesions such as O6-methylguanine are well-known for their direct mutagenic potential, other adducts primarily contribute to cytotoxicity by impeding essential cellular processes. 3-Methylthymine (3-MeT) is a prime example of such a cytotoxic lesion.[1] Formed by the methylation of the N3 position of thymine, 3-MeT disrupts the Watson-Crick base pairing, creating a steric block that stalls DNA and RNA polymerases.[1] This blockage of replication and transcription can trigger cell cycle arrest and, ultimately, apoptosis. Therefore, understanding the cellular mechanisms for recognizing and repairing 3-MeT is paramount for comprehending genome stability and the etiology of diseases linked to DNA damage.

Formation and Chemical Properties of 3-Methylthymine

3-Methylthymine is a minor lesion induced by DNA-methylating agents.[2] The N3 position of thymine is less nucleophilic than other sites on DNA bases, such as the N7 of guanine. Consequently, the formation of 3-MeT is less frequent compared to other methylated adducts. However, its chemical stability and resistance to spontaneous depurination mean that once formed, it can persist in the genome until actively repaired.

Key Chemical Properties of 3-Methylthymine:

| Property | Description | Reference |

| Formation | Methylation at the N3 position of thymine by S-adenosylmethionine (SAM) or exogenous alkylating agents. | [2] |

| Stability | Chemically stable lesion, not prone to spontaneous deglycosylation. | [2] |

| Base Pairing | Disrupts the standard Watson-Crick hydrogen bonding with adenine. | [1] |

| Biological Impact | Acts as a block to DNA and RNA polymerases. | [1] |

The Cellular Response to 3-Methylthymine: A Direct Reversal of Damage

The primary and most efficient mechanism for the repair of 3-methylthymine is direct reversal, a process catalyzed by the AlkB family of Fe(II)/α-ketoglutarate-dependent dioxygenases.[1][2] This elegant repair system directly removes the methyl group, restoring the thymine base without the need for the more complex and potentially error-prone pathways of base excision repair (BER) or nucleotide excision repair (NER).

The AlkB Family of Dioxygenases: Guardians of the Genome

The AlkB family of proteins are highly conserved across species, from bacteria to humans. In E. coli, the AlkB protein is the archetypal member of this family. Humans possess several homologs, with ALKBH2 and ALKBH3 being the most well-characterized in the context of DNA repair.[2] These enzymes exhibit a broad substrate specificity, acting on various N-alkylated bases, including 1-methyladenine, 3-methylcytosine, and, importantly, 3-methylthymine.[2][3]

Mechanism of Oxidative Demethylation

AlkB and its homologs employ an oxidative demethylation mechanism to repair 3-MeT. The process is a sophisticated biochemical reaction that requires molecular oxygen, Fe(II) as a cofactor, and α-ketoglutarate as a co-substrate.

Caption: Oxidative demethylation of 3-methylthymine by AlkB dioxygenases.

The reaction proceeds as follows:

-

The AlkB enzyme, with Fe(II) and α-ketoglutarate bound in its active site, recognizes and binds to the 3-MeT lesion in DNA.

-

Molecular oxygen is activated, leading to the oxidative decarboxylation of α-ketoglutarate to succinate and CO2.

-

This process generates a highly reactive ferryl intermediate which then hydroxylates the aberrant methyl group on the 3-MeT adduct.

-

The resulting hydroxymethylthymine intermediate is unstable and spontaneously decomposes, releasing formaldehyde and restoring the original thymine base.[1]

Substrate Specificity of Human AlkB Homologs

While both ALKBH2 and ALKBH3 can repair 3-methylthymine, they exhibit different substrate preferences. ALKBH2 preferentially acts on double-stranded DNA, suggesting a primary role in repairing lesions within the context of the genome.[2] In contrast, ALKBH3 shows a preference for single-stranded DNA and RNA, indicating a potential role in repairing lesions in actively transcribed regions or in RNA molecules themselves.[2] The repair of 3-methylthymine by these enzymes is generally less efficient compared to their activity on other substrates like 1-methyladenine and 3-methylcytosine, especially at physiological pH.[2] This suggests that while a repair mechanism exists, 3-methylthymine may persist longer in the cell than other N-alkylated lesions.[2]

Biological Consequences of Unrepaired 3-Methylthymine

The persistence of 3-methylthymine in the genome can have severe consequences for cellular function.

Caption: The cascade of cellular events triggered by an unrepaired 3-methylthymine lesion.

-

Replication Fork Stalling: The presence of 3-MeT in the template strand presents a formidable obstacle for DNA polymerases, leading to the stalling of replication forks. This can result in the collapse of the replication fork and the formation of DNA double-strand breaks, which are highly toxic lesions.

-

Transcription Blockage: Similarly, RNA polymerases are blocked by 3-MeT, inhibiting the transcription of genes. This can lead to a deficiency in essential proteins and disrupt normal cellular functions.

-

Cell Cycle Arrest and Apoptosis: The cellular DNA damage response (DDR) pathways recognize stalled replication forks and transcription complexes. This recognition activates signaling cascades that lead to cell cycle arrest, providing time for repair. If the damage is too extensive or cannot be repaired, the cell may be directed to undergo programmed cell death (apoptosis) to prevent the propagation of damaged genetic material.

Experimental Protocols for the Study of 3-Methylthymine

The investigation of 3-methylthymine requires robust and sensitive experimental methodologies. This section provides an overview of key protocols for the detection and characterization of 3-MeT and its repair.

In Vitro Demethylation Assay

This assay is fundamental for characterizing the activity of purified repair enzymes, such as AlkB homologs, on 3-MeT containing DNA substrates.

Caption: A typical experimental workflow for an in vitro demethylation assay.

Step-by-Step Methodology:

-

Substrate Preparation: Synthesize an oligonucleotide containing a single, site-specific 3-methylthymine lesion. This is typically achieved through solid-phase phosphoramidite chemistry using a modified 3-methylthymidine phosphoramidite.

-

Substrate Annealing: For assays with double-stranded DNA, anneal the 3-MeT-containing oligonucleotide to its complementary strand.

-

Repair Reaction: Set up the repair reaction in a suitable buffer containing the purified AlkB homolog, Fe(II) sulfate, α-ketoglutarate, and ascorbate (to maintain Fe(II) in its reduced state). The reaction should be initiated by the addition of the enzyme and incubated at the optimal temperature for the enzyme's activity.

-

Product Analysis: The extent of repair can be quantified using several methods:

-

High-Performance Liquid Chromatography (HPLC): Separate the repaired and unrepaired oligonucleotides based on their different retention times.

-

Mass Spectrometry: Directly measure the mass difference between the methylated and demethylated oligonucleotides.

-

Primer Extension Assay: Anneal a radiolabeled primer to the template strand downstream of the lesion. In the presence of a DNA polymerase and dNTPs, the primer will be extended to the point of the lesion. If the lesion is repaired, the polymerase will read through, generating a full-length product. The ratio of the stalled to the full-length product provides a measure of repair efficiency.[1]

-

Detection of 3-Methylthymine in Genomic DNA

Detecting low levels of 3-MeT in genomic DNA is challenging but can be achieved with highly sensitive analytical techniques.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Genomic DNA Isolation: Isolate high-quality genomic DNA from cells or tissues of interest.

-

DNA Hydrolysis: Digest the genomic DNA to individual nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.

-

LC-MS/MS Analysis: Separate the nucleosides by reverse-phase HPLC and detect and quantify 3-methylthymidine using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This involves monitoring the specific transition of the parent ion (3-methylthymidine) to a characteristic daughter ion.

-

Quantification: Use a stable isotope-labeled internal standard of 3-methylthymidine to accurately quantify the amount of the lesion in the genomic DNA.

Conclusion and Future Perspectives

3-Methylthymine, while a minor product of DNA alkylation, poses a significant threat to genomic integrity due to its cytotoxic nature. The discovery and characterization of the AlkB family of dioxygenases have provided profound insights into the direct reversal pathway for repairing this lesion. This guide has synthesized the current understanding of the biological significance of 3-methylthymine, from its formation and cytotoxic effects to the intricate enzymatic machinery that safeguards the genome from its deleterious consequences.

Future research in this field will likely focus on:

-

Elucidating the interplay between AlkB-mediated repair and other DNA repair pathways in the cellular response to 3-MeT.

-

Investigating the role of 3-methylthymine in specific disease states, particularly in cancers with deficiencies in DNA repair.

-

Developing novel therapeutic strategies that either enhance the repair of 3-MeT to protect normal tissues or exploit its cytotoxic effects to selectively kill cancer cells.

The continued exploration of the biological significance of 3-methylthymine will undoubtedly deepen our understanding of the fundamental principles of genome stability and open new avenues for therapeutic intervention.

References

- Birkeland, N. K., et al. (2002). Repair of m1A and m3C in DNA by the AfAlkA base excision repair glycosylase of Archaeoglobus fulgidus. Journal of Biological Chemistry, 277(44), 42263-42270.

- BenchChem. (2025). Cellular Repair of 3-Methylthymine DNA Adducts: A Technical Guide. BenchChem Technical Guides.

- Delaney, J. C., & Essigmann, J. M. (2004). Mutagenesis, genotoxicity, and repair of 1,N6-ethenoadenine, 3,N4-ethenocytosine, and 1,N2-ethenoguanine in Escherichia coli. Proceedings of the National Academy of Sciences, 101(39), 14051-14056.

- Falnes, P. Ø., et al. (2004). Demethylation of 3-methylthymine in DNA by bacterial and human DNA dioxygenases. Journal of Biological Chemistry, 279(8), 7093-7098.

Sources

An In-Depth Technical Guide to the Role of 1,3-Dimethylthymine in DNA Photolesion Studies

Introduction: The Need for a Simplified Model in a Complex System

The interaction of ultraviolet (UV) radiation with DNA is a fundamental process with profound biological consequences, leading to mutagenic and carcinogenic photolesions.[1] The primary targets of this radiation are the DNA bases, particularly adjacent pyrimidine bases, which can undergo photochemical reactions to form lesions such as cyclobutane pyrimidine dimers (CPDs) and pyrimidine(6-4)pyrimidone photoproducts (6-4PPs).[2][3] These lesions distort the DNA helix, impeding the machinery of replication and transcription and, if left unrepaired, can lead to mutations that initiate carcinogenesis.[1][4]

Studying these photochemical events directly within the complex milieu of a DNA strand is challenging. The sugar-phosphate backbone and the N-glycosidic bond introduce competing photochemical and hydrolytic pathways that can obscure the primary reactions of the nucleobases. To dissect the fundamental mechanisms of pyrimidine photodimerization, a simplified and robust model system is indispensable.

This is the critical role of 1,3-dimethylthymine (DMT) . By methylating the N1 and N3 positions of the thymine ring, DMT effectively isolates the core pyrimidine chromophore. The N1 methylation prevents N-glycosidic bond cleavage, a common complication when studying thymidine, while N3 methylation blocks the enolization chemistry. This elegant simplification allows researchers to investigate the intrinsic photochemistry of the thymine base with high precision, providing foundational insights that can then be applied to more complex oligonucleotides and genomic DNA. This guide provides a comprehensive overview of the application of 1,3-dimethylthymine in DNA photolesion research, from fundamental photochemical principles to detailed experimental protocols.

The Photochemical Landscape of 1,3-Dimethylthymine

The photochemical behavior of DMT, like thymine in DNA, is governed by the excited states populated upon UV absorption. The formation of the primary photoproduct, the cyclobutane dimer, can proceed through two major pathways: direct excitation and triplet sensitization.

Direct Excitation: An Ultrafast Pathway

Upon absorption of a UV photon (typically in the UVC or UVB range), DMT is promoted to an excited singlet state (S¹). From this state, the molecule faces a critical choice. The overwhelming majority of excited molecules decay non-radiatively back to the ground state via internal conversion within picoseconds.[5] However, if two DMT molecules are in a favorable stacked conformation at the moment of excitation, they can undergo a [2+2] photocycloaddition to form a cyclobutane pyrimidine dimer (CPD).[5][6] This reaction is incredibly fast, occurring on a picosecond timescale, suggesting it is an essentially barrierless process for pre-oriented molecules.[5] The low quantum yield of this reaction reflects the fact that only a small fraction of molecules possess the required reactive geometry at any given instant.[7]

Triplet-Sensitized Dimerization: An Alternative Route

An alternative pathway to dimer formation involves the triplet excited state (T¹). While direct intersystem crossing from the S¹ to the T¹ state occurs in thymine, it is often inefficient in DNA.[5] A more controlled and efficient way to populate the triplet state is through photosensitization.[8] In this process, a sensitizer molecule with a higher triplet energy, such as acetophenone or benzophenone, is added to the system.[9] The sensitizer absorbs light at a wavelength where DMT does not absorb significantly (>300 nm), undergoes efficient intersystem crossing to its triplet state, and then transfers this triplet energy to a nearby DMT molecule.[8] This triplet-state DMT can then react with a ground-state DMT molecule to form the CPD. This technique is invaluable as it allows for the specific study of triplet-state chemistry, which can lead to different photoproduct distributions and stereoisomers compared to direct excitation.

Caption: Photochemical pathways for 1,3-dimethylthymine (DMT) dimerization.

Methodologies for Studying 1,3-Dimethylthymine Photolesions

A robust experimental workflow is crucial for obtaining reproducible and meaningful data. The following protocols outline a standard approach for investigating DMT photochemistry, from sample preparation to product analysis.

Experimental Workflow Overview

The overall process involves preparing a solution of DMT (with or without a sensitizer), irradiating it with a controlled light source, and then analyzing the resulting mixture to separate, identify, and quantify the photoproducts.

Caption: General experimental workflow for DMT photolesion studies.

Protocol 1: Photosensitized Dimerization and HPLC Analysis

This protocol details a typical experiment using acetophenone as a triplet sensitizer.